molecular formula C16H20N2O2S B6625160 N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine

N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine

Cat. No.: B6625160
M. Wt: 304.4 g/mol
InChI Key: FKTUPPRKMGSUHI-UHFFFAOYSA-N
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Description

N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine is a complex organic compound with a unique structure that includes a dimethylsulfamoyl group, a methyl group, and a biphenyl moiety

Properties

IUPAC Name

N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-17(2)21(19,20)18(3)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTUPPRKMGSUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)CC1=CC(=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production.

Industrial Production Methods: Industrial production of this compound may involve the use of isocyanates or carbamoyl chlorides with ammonia . These methods, while effective, require careful handling due to the potential environmental and safety hazards associated with isocyanates and carbamoyl chlorides.

Chemical Reactions Analysis

Scientific Research Applications

N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or protein binding.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other N-substituted ureas and sulfonamides, such as N-(3-dimethylaminopropyl)methacrylamide and phenylboronic acids .

Uniqueness: What sets N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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